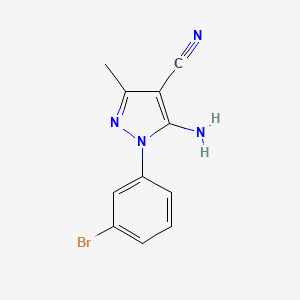

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

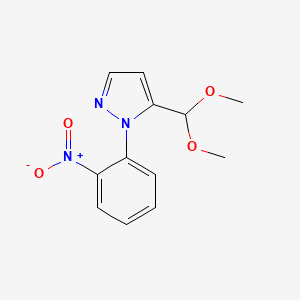

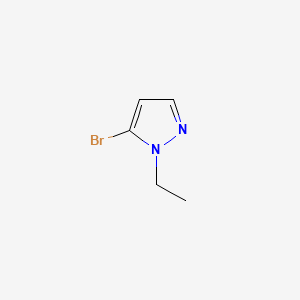

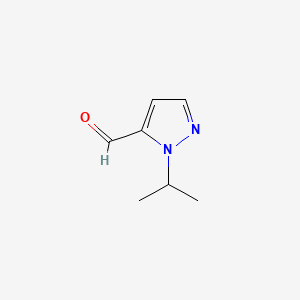

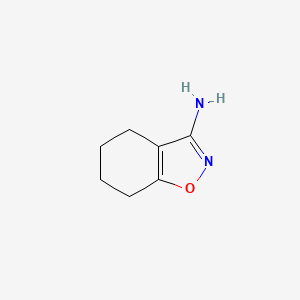

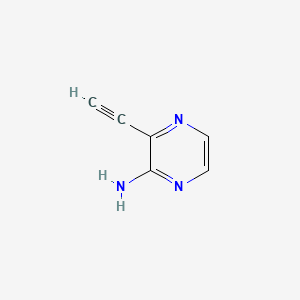

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the category of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . They are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo [1,5- a ]pyrimidines .

Synthesis Analysis

The synthesis of such compounds involves the reaction with 1,3-biselectrophilic reagents . A regioselective, high yield synthesis of 7-amino-5-arylpyrazolo [1,5- a ]pyrimidine-3,6-dicarbonitriles was developed by the reaction of N - (5-amino-4-cyano-1 H -pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones in pyridine at 120°C under controlled microwave heating conditions .Molecular Structure Analysis

The molecular structure of these compounds was established by analytical and spectral data as well as single-crystal diffraction . The relative nucleophilicity of exo- and endocyclic nitrogen atoms in 1-unsubstituted 3 (5)-aminopyrazoles is not clear and contradicting .Chemical Reactions Analysis

The reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones leads to the synthesis of functionally substituted pyrazolo [1,5-a]pyrimidine derivatives .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including the compound , have been recognized for their potent antileishmanial and antimalarial activities. These compounds can be synthesized and their structures verified through techniques like FTIR and NMR . Specifically, they have been evaluated against Leishmania aethiopica clinical isolates and Plasmodium berghei infected mice, showing promising results in inhibiting these parasites .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. For instance, docking studies on Lm-PTR1 , complexed with Trimethoprim, have justified the better antileishmanial activity of certain pyrazole derivatives . This application is crucial in drug design and discovery, providing insights into the binding affinities and modes of action of potential pharmaceuticals.

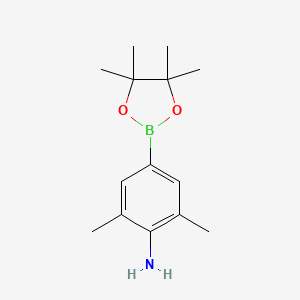

Synthesis of Hydrazine-Coupled Pyrazoles

Hydrazine-coupled pyrazoles have been synthesized using this compound as a precursor. The synthesis process involves employing elemental microanalysis and spectroscopic techniques to confirm the formation of the desired products . These derivatives are then used for further pharmacological evaluations.

Chemoselective Reactions

The compound serves as a starting material for chemoselective reactions . Depending on the reaction conditions, such as acidic or basic mediums, different pyrazole derivatives can be obtained. This versatility is essential for creating a library of compounds for various research applications .

Proteomics Research

As a proteomics research tool, this compound can be used to study protein interactions and functions. It may serve as a building block for developing probes or inhibitors that can modulate protein activity, which is vital for understanding disease mechanisms and developing new therapies .

Pharmacophore Development

The structural features of this compound make it a potential pharmacophore for the development of new drugs. Its ability to interact with various biological targets allows researchers to explore its use as a scaffold for designing novel therapeutic agents with improved efficacy and safety profiles .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .

Result of Action

The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . Specifically, the compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It is likely that factors such as temperature, pH, and the presence of other substances could impact the compound’s effectiveness .

properties

IUPAC Name |

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBOTSACKFHNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674826 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1072944-89-8 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.